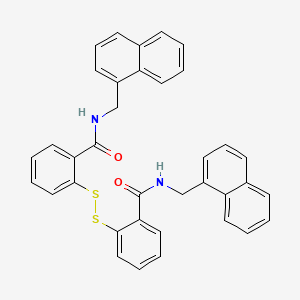
2,2'-Dithiobis(N-(1-naphthylmethyl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a naphthylmethyl group. The molecular formula of this compound is C32H28N2O2S2, and it has a molecular weight of 540.71 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) typically involves the reaction of N-(1-naphthylmethyl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of N-(1-naphthylmethyl)benzamide using iodine or other oxidizing agents under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization .
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and naphthylmethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides and naphthylmethyl derivatives.
科学研究应用
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction, as well as in the development of thiol-reactive probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of disulfide-containing prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) involves the formation and cleavage of disulfide bonds. This compound can act as a disulfide donor or acceptor, participating in redox reactions that are crucial for various biochemical processes. The molecular targets and pathways involved include thiol-containing proteins and enzymes, which can undergo reversible modifications through disulfide exchange reactions .
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but lacks the naphthylmethyl group.
Dithio-2,2’-bis(N-methylbenzamide): Another disulfide-containing benzamide derivative.
Uniqueness
2,2’-Dithiobis(N-(1-naphthylmethyl)benzamide) is unique due to the presence of the naphthylmethyl group, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its simpler analogs .
属性
CAS 编号 |
98051-82-2 |
|---|---|
分子式 |
C36H28N2O2S2 |
分子量 |
584.8 g/mol |
IUPAC 名称 |
N-(naphthalen-1-ylmethyl)-2-[[2-(naphthalen-1-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C36H28N2O2S2/c39-35(37-23-27-15-9-13-25-11-1-3-17-29(25)27)31-19-5-7-21-33(31)41-42-34-22-8-6-20-32(34)36(40)38-24-28-16-10-14-26-12-2-4-18-30(26)28/h1-22H,23-24H2,(H,37,39)(H,38,40) |
InChI 键 |
SRHXUSYTAWIEAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NCC5=CC=CC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















